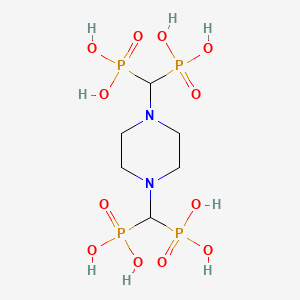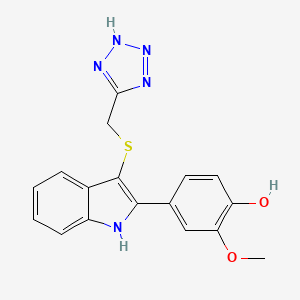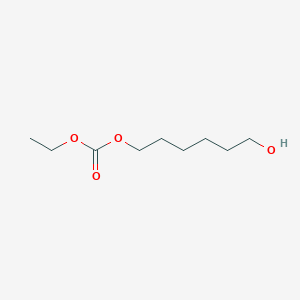![molecular formula C28H24N2O3 B14462226 Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 4-amino-5'-(diethylamino)- CAS No. 71393-85-6](/img/structure/B14462226.png)
Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 4-amino-5'-(diethylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[12H-benzo[a]xanthene-12,1’(3’H)-isobenzofuran]-3’-one, 4-amino-5’-(diethylamino)- is a synthetic compound belonging to the class of xanthene dyes. This compound is known for its vibrant color and is widely used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[12H-benzo[a]xanthene-12,1’(3’H)-isobenzofuran]-3’-one, 4-amino-5’-(diethylamino)- typically involves the reaction of isatins, oxindoles, and indenoquinoxalines with nitroalkenes, chalcones in the presence of proline or thioproline, amino acids, malononitrile, cyclic and acyclic aliphatic 1,3-diketones or aldehydes, and ethyl acetoacetate . The reaction conditions often require specific catalysts and solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Spiro[12H-benzo[a]xanthene-12,1’(3’H)-isobenzofuran]-3’-one, 4-amino-5’-(diethylamino)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired product but often involve specific temperatures, pressures, and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions may produce various substituted xanthene derivatives.
Scientific Research Applications
Spiro[12H-benzo[a]xanthene-12,1’(3’H)-isobenzofuran]-3’-one, 4-amino-5’-(diethylamino)- has several scientific research applications, including:
Chemistry: Used as a fluorescent dye in various chemical assays and experiments.
Biology: Employed in biological staining and imaging techniques due to its fluorescent properties.
Medicine: Investigated for potential therapeutic applications, including drug delivery and diagnostic imaging.
Industry: Utilized in the production of dyes and pigments for various industrial applications
Mechanism of Action
The mechanism of action of Spiro[12H-benzo[a]xanthene-12,1’(3’H)-isobenzofuran]-3’-one, 4-amino-5’-(diethylamino)- involves its interaction with specific molecular targets and pathways. The compound’s fluorescent properties are due to its ability to absorb light at specific wavelengths and emit light at different wavelengths. This property is exploited in various imaging and diagnostic applications.
Comparison with Similar Compounds
Similar Compounds
Rhodamine B: Another xanthene dye with similar fluorescent properties.
Fluorescein: A widely used fluorescent dye in various scientific applications.
Eosin: A xanthene dye used in histology and cytology for staining purposes.
Uniqueness
Spiro[12H-benzo[a]xanthene-12,1’(3’H)-isobenzofuran]-3’-one, 4-amino-5’-(diethylamino)- is unique due to its specific chemical structure, which imparts distinct fluorescent properties and reactivity compared to other xanthene dyes. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
71393-85-6 |
|---|---|
Molecular Formula |
C28H24N2O3 |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
4'-amino-6-(diethylamino)spiro[2-benzofuran-3,12'-benzo[a]xanthene]-1-one |
InChI |
InChI=1S/C28H24N2O3/c1-3-30(4-2)17-12-14-21-20(16-17)27(31)33-28(21)22-9-5-6-11-24(22)32-25-15-13-18-19(26(25)28)8-7-10-23(18)29/h5-16H,3-4,29H2,1-2H3 |
InChI Key |
LUZSZXMTNKBOEN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4OC5=C3C6=C(C=C5)C(=CC=C6)N)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


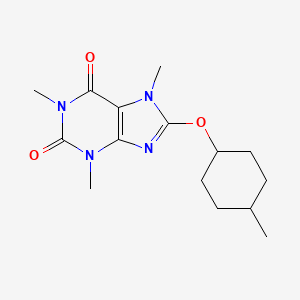
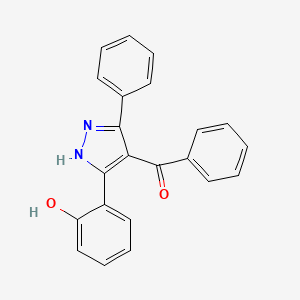
![(3Z)-N-(2-Chlorophenyl)-1-azabicyclo[2.2.2]octan-3-imine](/img/structure/B14462160.png)
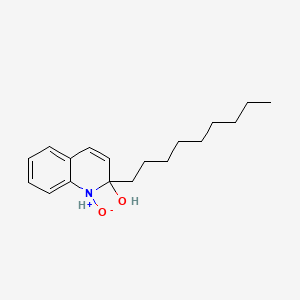
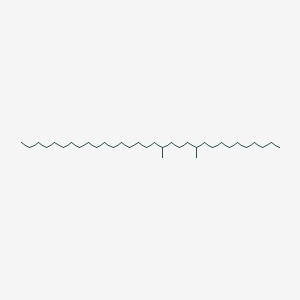
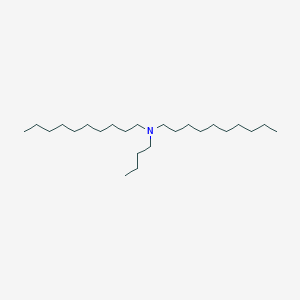

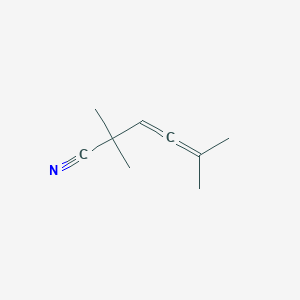
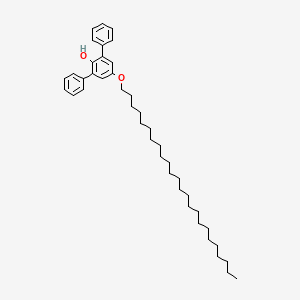
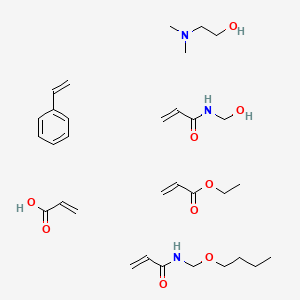
![1,1',1''-({[(2S)-1-(Benzyloxy)-4-carboxylato-1-oxobutan-2-yl]amino}methanetriyl)tribenzene](/img/structure/B14462222.png)
